
2-(Trifluoromethyl)benzenethiol
Overview
Description
2-(Trifluoromethyl)benzenethiol (CAS: 13333-97-6), also known as 2-(Trifluoromethyl)thiophenol, is an organosulfur compound with the molecular formula C₇H₅F₃S (). It features a benzene ring substituted with a thiol (-SH) group and a trifluoromethyl (-CF₃) group at the ortho position. This compound is a key intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and lipophilicity ().
Mechanism of Action
Target of Action
2-(Trifluoromethyl)thiophenol, also known as 2-(Trifluoromethyl)benzenethiol or 2-(trifluoromethyl)benzene-1-thiol, is an organic compound It’s known that the compound can cause irritation to the skin and eyes, and can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it may interact with proteins or enzymes in the skin, eyes, and respiratory system.
Mode of Action
It has been used in the trifluoromethylation of thiophenols and thiols under metal-free conditions . This process involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
It’s known that the compound can form unusual stabilizing bifurcated cf⋯hs and cf⋯sh interactions . These interactions are crucial for the stabilization of the conformer geometries .
Pharmacokinetics
Its physical and chemical properties such as density (135 g/mL at 25 °C), boiling point (175-177 °C), and vapor pressure (163mmHg at 25°C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can cause irritation to the skin and eyes, and can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it may cause changes at the cellular level, potentially leading to inflammation or other responses.
Action Environment
The action of 2-(Trifluoromethyl)thiophenol can be influenced by environmental factors. For instance, the compound’s trifluoromethylation process can be carried out under visible light irradiation . Moreover, the compound is sensitive to stench , suggesting that its stability and efficacy could be affected by the presence of certain odors or gases in the environment.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)thiophenol plays a significant role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of its notable applications is in the preparation of p38 MAP kinase inhibitors, which are crucial in regulating inflammatory responses and cell differentiation . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively cross lipid membranes and interact with intracellular targets . Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 2-(Trifluoromethyl)thiophenol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with p38 MAP kinase can modulate the expression of genes involved in inflammation and stress responses . Furthermore, its ability to cross cell membranes allows it to affect intracellular signaling cascades, potentially altering cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)thiophenol exerts its effects through several mechanisms. The compound can form electron donor-acceptor complexes with biomolecules, leading to single electron transfer reactions under specific conditions . This interaction can result in the activation or inhibition of enzymes, depending on the nature of the target. Additionally, the trifluoromethyl group can enhance the compound’s stability and binding affinity to its targets, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)thiophenol can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or light . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function . These temporal effects are crucial for understanding the compound’s long-term safety and efficacy in research and industrial applications.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)thiophenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can cause toxic or adverse effects, including central nervous system damage, respiratory issues, and muscle weakness . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-(Trifluoromethyl)thiophenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of studying its metabolism in detail.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)thiophenol within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can also interact with transporters and binding proteins, affecting its localization and concentration within different cellular compartments . These factors are critical for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)thiophenol can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
2-(Trifluoromethyl)benzenethiol, also known as 2-(trifluoromethyl)thiophenol, is a compound characterized by the presence of a trifluoromethyl group and a thiol functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for drug development.
The biological activity of this compound primarily arises from its ability to interact with various biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, which may lead to modifications in protein structure and function. This interaction can result in the inhibition of enzymatic activities or alteration of signaling pathways. The trifluoromethyl group contributes to the compound's reactivity and binding affinity, enhancing its potential as a therapeutic agent.
Biological Activities
Research has shown that compounds containing trifluoromethyl groups exhibit a range of biological activities:
- Antioxidant Activity : Some derivatives of trifluoromethylbenzenethiols have demonstrated significant antioxidant properties, which can protect cells from oxidative stress .
- Anti-Tyrosinase Activity : Studies indicate that certain derivatives inhibit tyrosinase, an enzyme involved in melanin production, thereby suggesting potential applications in skin whitening and treating hyperpigmentation .
- Antimicrobial Properties : There is evidence suggesting that trifluoromethyl-containing compounds may possess antimicrobial effects, making them candidates for developing new antibiotics.
Case Studies
- Inhibition of Tyrosinase : A study evaluated the anti-tyrosinase effects of various derivatives of 5-(trifluoromethyl)benzothiazole, revealing that specific structural modifications could enhance inhibitory activity against mushroom tyrosinase. This suggests that similar modifications in this compound could yield potent inhibitors .
- Antioxidant Effects : Research on related compounds has shown that they can scavenge reactive oxygen species (ROS), indicating that this compound might also exhibit antioxidant activity. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative stress .
- Covalent Modifications : The mechanism by which this compound interacts with proteins via covalent bonding has been explored in various studies focusing on thiol reactivity. These interactions can lead to significant biochemical changes that may have therapeutic implications .
Table 1: Biological Activities of this compound Derivatives
Table 2: Mechanistic Insights into Biological Activity
Mechanism | Description | Implications |
---|---|---|
Covalent Bonding | Interaction with cysteine residues | Inhibition of enzyme activity |
Radical Scavenging | Reaction with ROS | Potential use in oxidative stress-related therapies |
Enzyme Inhibition | Targeting tyrosinase | Applications in dermatological treatments |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
- 2-(Trifluoromethyl)benzenethiol is utilized as a building block in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, oxidation, and reduction processes, leading to the formation of complex molecules .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Major Products Formed |
---|---|---|
Oxidation | Thiol group oxidized to form disulfides | Disulfides, sulfonic acids |
Reduction | Nitro groups reduced to amino groups | Amino derivatives |
Substitution | Trifluoromethyl group participates in nucleophilic substitutions | Substituted benzene derivatives |
Biological Applications
Probe for Enzyme Mechanisms:
- The compound serves as a probe for studying enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds with biological molecules enhances its utility in biochemical studies .
Antimicrobial and Anticancer Activities:
- Research indicates potential therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. Studies have shown that trifluoromethyl substituents can enhance the potency of drug candidates by improving their binding affinity to target proteins .
Table 2: Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Inhibits cancer cell growth in vitro |
Industrial Applications
Production of Specialty Chemicals:
- In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Case Studies
Case Study 1: Synthesis of Anticancer Agents
- A series of aryl-urea derivatives containing trifluoromethyl substitutions were synthesized to evaluate their biological profiles as antimicrobial and anticancer agents. The presence of the trifluoromethyl group significantly increased the compounds' potency against cancer cell lines .
Case Study 2: Enzyme Mechanism Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing 2-(trifluoromethyl)benzenethiol derivatives?
To synthesize derivatives such as 2-(((1,3,4-oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)benzenethiol, a stepwise approach is recommended:
- Step 1 : Condensation of 2-aminobenzenethiol with 4-(trifluoromethyl)benzaldehyde in ethanol under inert atmosphere yields Schiff base intermediates (91% conversion) .
- Step 2 : Protect the thiol group via acetylation (acetic anhydride) to avoid oxidation .
- Step 3 : Reduce intermediates with NaBH4 and p-toluenesulfonic acid to generate secondary amines .
- Step 4 : Functionalize with substituted oxadiazoles in dichloromethane for final derivatives .
Key Considerations : Solvent choice (ethanol for condensation), inert atmosphere, and thiol protection are critical to prevent side reactions.
Q. How can the thiol group in this compound be protected during multi-step syntheses?
- Acetylation : Treat with acetic anhydride to form S-acetyl derivatives, preserving the thiol for subsequent deprotection .
- Alternative Methods : Use tert-butyl disulfide or trityl groups for orthogonal protection, depending on reaction conditions .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent effects (e.g., trifluoromethyl-induced deshielding) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weights and fragmentation patterns .
- Elemental Analysis : Ensures purity and stoichiometric accuracy .
Q. How does the reactivity of this compound compare to its isomers (3- and 4-substituted analogs)?
- Electronic Effects : The ortho-substituted trifluoromethyl group in this compound induces steric hindrance and electronic withdrawal, reducing nucleophilic thiol reactivity compared to para-substituted analogs .
- Applications : Para-substituted isomers (e.g., 4-(trifluoromethyl)benzenethiol) are more reactive in metal-catalyzed cross-couplings due to better accessibility of the thiol group .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in functionalization reactions?
- Mechanistic Insight : The strong electron-withdrawing effect of the CF group directs electrophilic substitutions to meta positions, while nucleophilic attacks favor para positions relative to the thiol .
- Case Study : In Suzuki-Miyaura couplings, the trifluoromethyl group enhances oxidative addition rates with Pd catalysts by polarizing the C–S bond .
Q. What structure-activity relationships (SAR) govern the anticancer activity of this compound derivatives?
-
Key Findings : Derivatives with electron-withdrawing substituents (e.g., nitro groups) on oxadiazole rings exhibit enhanced cytotoxicity. For example, compound 8e (IC = 2.18 μM against MCF-7) outperforms reference drugs due to improved tubulin binding .
-
Table : Cytotoxicity Data
Compound MCF-7 IC (μM) HCT116 IC (μM) HepG2 IC (μM) 8e 2.18 7.49 5.36 8f 3.02 6.87 4.91
Q. How can thermal stability and phase transitions of this compound derivatives be analyzed?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., 180–220°C for oxadiazole derivatives) .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions (e.g., sharp endotherms at 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid derivatives) .
Q. What strategies address contradictions in reactivity data between this compound and analogs?
- Case Example : Dual trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzenethiol increase lipophilicity but reduce thiol acidity compared to mono-substituted analogs. Computational modeling (DFT) reconciles discrepancies by correlating Hammett σ values with experimental pKa .
Q. How are molecular docking studies utilized to design this compound-based tubulin inhibitors?
- Protocol : Dock derivatives into the colchicine binding site of β-tubulin (PDB: 1SA0) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Glu198 and hydrophobic interactions with Leu248 .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol for 8e ) with experimental IC values to refine SAR .
Q. What methodologies resolve conflicting data on substituent effects in trifluoromethylbenzenethiols?
- Systematic Approach :
- Step 1 : Synthesize a library of derivatives with varying substituents (e.g., nitro, amino, halogen).
- Step 2 : Measure kinetic parameters (e.g., ) for key reactions (e.g., nucleophilic aromatic substitution).
- Step 3 : Use multivariate regression to correlate substituent electronic parameters (σ, π) with reactivity trends .
Comparison with Similar Compounds
Key Properties
- Boiling Point : 71–72°C at 20 mm Hg ().
- Molecular Weight : 178.18 g/mol ().
- Synthesis: Typically prepared via condensation of 2-aminobenzenethiol with 4-(trifluoromethyl)benzaldehyde under inert conditions, followed by acetylation and reduction steps ().
Comparison with Structural Analogs
Positional Isomers: 4-(Trifluoromethyl)benzenethiol
The para isomer, 4-(Trifluoromethyl)benzenethiol (CAS: 825-83-2), shares the same molecular formula but differs in substituent placement.
Structural Impact :
- The ortho isomer exhibits greater steric hindrance, influencing reaction pathways. For example, this compound derivatives show higher anticancer activity (IC₅₀: 2.18–7.49 μM) compared to para-substituted analogs ().
Substituent Variants
Methoxy-Substituted Benzenethiols
Examples include 3-Methoxybenzenethiol (CAS: 15570-12-4) and 2,5-Dimethylbenzenethiol (CAS: 4001-61-0).
Halogenated Derivatives
- 2-Chloro-6-methylbenzenethiol (CAS: 18858-05-4): Chlorine substituents improve electrophilic reactivity but may introduce toxicity ().
Multi-Substituted Benzenethiols
- 2,4,6-Tris(trifluoromethyl)benzenethiol (CAS: 114071-28-2): Highly electron-deficient due to three -CF₃ groups, enabling unique catalytic applications ().
- 2-Amino-4-(trifluoromethyl)benzenethiol (CAS: 4274-38-8): Amino group enhances coordination properties for metal complex formation ().
Anticancer Activity
Derivatives of this compound, such as compounds 8e and 8f , exhibit potent cytotoxicity against cancer cell lines:
- MCF-7 (Breast Cancer) : IC₅₀ = 2.18 μM ().
- HCT116 (Colon Cancer) : IC₅₀ = 7.49 μM ().
- HepG2 (Liver Cancer) : IC₅₀ = 5.36 μM ().
Mechanism : The -CF₃ group enhances tubulin inhibition by stabilizing hydrophobic interactions in the colchicine-binding site ().
Comparison with Non-Fluorinated Analogs
Derivatization Potential
Properties
IUPAC Name |
2-(trifluoromethyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQHRKNXSUPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380699 | |
Record name | 2-(Trifluoromethyl)benzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13333-97-6 | |
Record name | 2-(Trifluoromethyl)benzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)benzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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